3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Overview
Description
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number 381248-06-2 . It has a molecular weight of 327.18 . The compound is an off-white to yellow to brown solid .
Molecular Structure Analysis
The molecular formula of this compound is C16H11BrN2O . The InChI string representation of the molecule isInChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H
. Physical And Chemical Properties Analysis
The compound is an off-white to yellow to brown solid . It should be stored in a refrigerator .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is utilized in the Suzuki–Miyaura (SM) coupling process, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The 2-pyridyl moiety in this compound is particularly significant due to its role in transmetalation, where it is transferred from boron to palladium .
Organic Synthesis
As a boron reagent, this compound can be used in various organic synthesis reactions, including the preparation of complex molecules. Its stability and reactivity make it suitable for creating new chemical entities with potential applications in pharmaceuticals and materials science .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and safety profiles .
Agrochemical Research
Derivatives of this compound are explored for their potential use in agrochemicals. The pyridyl group can be instrumental in the development of compounds that protect crops from pests and diseases .
Material Science
In material science, this compound’s unique structure can be leveraged to create novel materials with specific properties, such as conductivity or luminescence, which can be used in electronics or as sensors .
Chemical Education
This compound is also valuable in chemical education, where it can be used to demonstrate principles of organic chemistry and catalysis. Its application in SM coupling reactions provides a practical example of modern synthetic techniques .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or spectroscopy, aiding in the identification and quantification of complex mixtures .
Environmental Chemistry
Lastly, the study of this compound’s degradation products and their environmental impact is crucial. It can help in understanding the ecological consequences of using such compounds and in developing greener chemistry practices .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is currently unknown due to the lack of specific studies on this compound . .
Pharmacokinetics
Its molecular weight (32717 g/mol) and LogP value (3) suggest that it may have good bioavailability, as these parameters are within the optimal range for drug-like molecules .
properties
IUPAC Name |
3-bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESXDVCGLBTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624698 | |
Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | |
CAS RN |
381248-06-2 | |
Record name | 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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